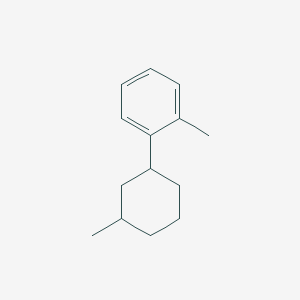
1-Methyl-2-(3-methylcyclohexyl)benzene
カタログ番号 B2359687
CAS番号:
339547-67-0
分子量: 188.314
InChIキー: ASPYYUBQUOSLFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methyl-2-(3-methylcyclohexyl)benzene” is a cyclic hydrocarbon with a molecular formula of C14H20 . Each carbon atom in the compound is arranged in a six-membered ring and is bonded to only one hydrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution reactions . Two common reactions are acylation and bromination . The order of these reactions can change the products produced . For instance, the acylation puts a meta director on the benzene ring, meaning the acylation needs to come first .Molecular Structure Analysis
The molecular structure of “1-Methyl-2-(3-methylcyclohexyl)benzene” consists of a six-membered benzene ring with two substituents: a methyl group and a 3-methylcyclohexyl group . The average mass of the molecule is 188.309 Da, and the monoisotopic mass is 188.156494 Da .Chemical Reactions Analysis
Benzene derivatives like “1-Methyl-2-(3-methylcyclohexyl)benzene” can undergo various chemical reactions. These include electrophilic aromatic substitution reactions such as nitration, sulphonation, halogenation, Friedel Craft’s alkylation, and acylation . The aromatic ring wants to be retained during reactions due to its stability .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-2-(3-methylcyclohexyl)benzene” include a density of 0.9±0.1 g/cm3, a boiling point of 273.4±10.0 °C at 760 mmHg, and a flash point of 114.7±7.1 °C . It has a molar refractivity of 61.6±0.3 cm3, and its polarizability is 24.4±0.5 10-24 cm3 .科学的研究の応用
Oxidation and Hydroxylation Processes
- 1-Methyl-2-(3-methylcyclohexyl)benzene, as a derivative of 1,3-pentadiene cyclodimers, is involved in heterogeneously catalyzed gas phase oxidations. These cyclodimers, when oxidized, can produce phthalic anhydride and 3-methyl phthalic anhydride as major organic products (Miura, Schultheis, & Griesbaum, 1992).
- The compound also plays a role in the rapid hydroxylation of cyclohexane and benzene, particularly when activated with Sc3+ or HClO4. This process highlights the importance of nonheme FeIII-OOH intermediates in oxidation reactions (Kal, Draksharapu, & Que, 2018).
Catalysis and Synthesis
- In the field of catalysis, this compound is used as a precursor in the synthesis of various substances. For example, its derivatives are used in the synthesis of tris(benzocyclobutadieno)benzene, a compound with potential applications in organic chemistry (Diercks & Vollhardt, 1986).
- It is also involved in the preparation of main-chain fullerene polymers, demonstrating its utility in the development of novel materials for photovoltaic applications (Hiorns, Cloutet, Ibarboure, Vignau, Lemaître, Guillerez, Absalon, & Cramail, 2009).
- The compound finds application in the hydroalkylation of aromatic compounds, a crucial process in the petrochemical industry (Louvar & Francoy, 1970).
Photovoltaic and Organic Chemistry Applications
- Its derivatives are used in the creation of novel chromium carbonyl catalysts for cycloaddition reactions, essential in organic synthesis (Kündig, Robvieux, & Kondratenko, 2002).
- Additionally, the compound is involved in the synthesis of stereoregular and optically active polymers, showcasing its versatility in advanced material synthesis (Uenishi, Imae, Shirakawa, & Kawakami, 2002).
作用機序
特性
IUPAC Name |
1-methyl-2-(3-methylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPYYUBQUOSLFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(3-methylcyclohexyl)benzene | |
CAS RN |
339547-67-0 |
Source


|
| Record name | 1-Methyl-2-(3-methylcyclohexyl) benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
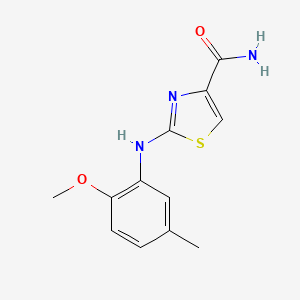
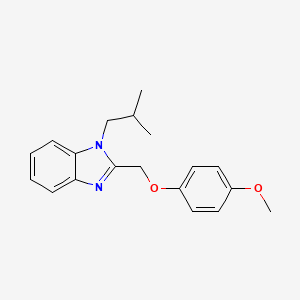
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2359611.png)
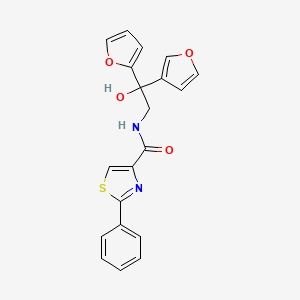
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)
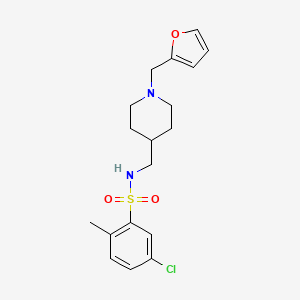
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)
![3-fluoro-5-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2359623.png)
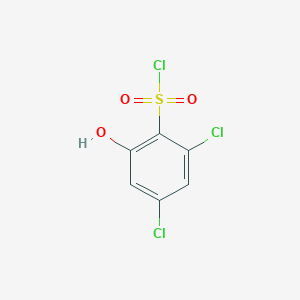

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2359626.png)
